![molecular formula C15H10ClFN2OS3 B2811350 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896342-93-1](/img/structure/B2811350.png)
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, also known as CCT018159, is a novel small molecule that has been synthesized to target cancer cells. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Anticancer Activity : N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar in structure to the compound of interest, were synthesized and showed significant anticancer activity, particularly against human lung adenocarcinoma cells (Evren et al., 2019).
- Analgesic Activity : Similar acetamide derivatives demonstrated potential analgesic properties, indicating the potential for pain management applications (Kaplancıklı et al., 2012).
- Antimicrobial Activity : Compounds including 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide derivatives showed promising antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013).
Molecular and Structural Studies
- Molecular Modeling and Structural Characterization : Studies on similar compounds involved in-depth molecular modeling and structural characterization, providing insights into their potential biological activities (Abu-Melha, 2021).
- Optoelectronic Properties : Research on thiazole-based polythiophenes, which share structural similarities, highlighted the optoelectronic properties of these compounds, suggesting applications in material science (Camurlu & Guven, 2015).
Pharmacological Implications
- Antioxidant and Anti-inflammatory Properties : Certain N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed notable antioxidant and anti-inflammatory activities, indicating their potential therapeutic uses (Koppireddi et al., 2013).
Mechanism of Action
Target of Action
Similar thiazole derivatives have been studied for their antimicrobial and anticancer activities .
Mode of Action
Thiazole derivatives are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives are known to interfere with the biosynthesis of bacterial lipids .
Result of Action
Similar thiazole derivatives have shown promising antimicrobial and antiproliferative activities .
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS3/c16-13-6-5-12(23-13)11-7-22-15(18-11)19-14(20)8-21-10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTISZWOQPQDOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide |
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